molecular formula C15H12N2O6S B4563424 methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B4563424
M. Wt: 348.3 g/mol
InChI Key: VCUIGJQHTOYFFB-RZYXTZOYSA-N
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Description

Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a nitrophenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring may interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine rings but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.

    Acetate esters: Compounds with acetate ester groups but different functional groups.

Uniqueness

Methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of a thiazolidine ring, a nitrophenyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6S/c1-23-13(18)9-16-14(19)12(24-15(16)20)8-4-6-10-5-2-3-7-11(10)17(21)22/h2-8H,9H2,1H3/b6-4+,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUIGJQHTOYFFB-RZYXTZOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 2
methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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